Bicyclo[6.1.0]nonane-9-carboxylic acid
Overview
Description
Bicyclo[6.1.0]nonane-9-carboxylic acid is a chemical compound known for its unique bicyclic structure. This compound is of significant interest in the field of chemical biology due to its strained-alkyne scaffold, which makes it a valuable building block for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonane-9-carboxylic acid typically involves the oxidation of Bicyclo[6.1.0]non-4-yn-9-ylmethanol. This process is carried out under an argon atmosphere in flame-dried glassware with magnetic stirring. Air and moisture-sensitive liquids are transferred via syringe, and solutions are degassed by argon bubbling through a needle . The oxidation is often performed using Jones reagent, which is added dropwise to the reaction mixture at 0°C and then warmed to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include ensuring the availability of high-purity starting materials, maintaining stringent reaction conditions, and optimizing the process for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]nonane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carboxylic acids.
Reduction: Reduction of carboxylic acids to alcohols or other derivatives.
Substitution: Functionalization through amide bond formation, yielding more stable derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in sulfuric acid).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Amide bond formation using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Major Products
The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bicyclo[6.1.0]nonane-9-carboxylic acid is used extensively in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of Bicyclo[6.1.0]nonane-9-carboxylic acid involves its ability to form stable derivatives through amide bond formation. This stability is crucial for its use in bioconjugation and other applications where long-term stability is required . The molecular targets and pathways involved are primarily related to its interaction with other molecules through its strained-alkyne scaffold, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A precursor to Bicyclo[6.1.0]nonane-9-carboxylic acid, known for its strained-alkyne structure.
Bicyclo[6.1.0]nonane-9-ylamine: Another derivative with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its ability to form stable amide derivatives, which are more stable than the carbamates typically encountered in similar compounds . This stability makes it particularly valuable in applications requiring long-term stability and robustness .
Properties
IUPAC Name |
bicyclo[6.1.0]nonane-9-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h7-9H,1-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKCHICEVHGMOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(C2C(=O)O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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